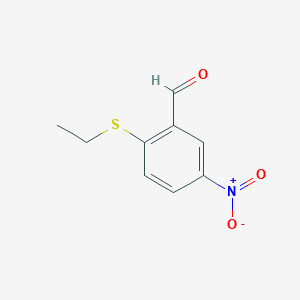
2-(Ethylsulfanyl)-5-nitrobenzaldehyde
Vue d'ensemble
Description
2-(Ethylsulfanyl)-5-nitrobenzaldehyde is a useful research compound. Its molecular formula is C9H9NO3S and its molecular weight is 211.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(Ethylsulfanyl)-5-nitrobenzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, and neuropharmacological properties, supported by relevant research findings and case studies.
- Molecular Formula : C₉H₉N₃O₂S
- CAS Number : 960232-60-4
- Structure : The compound features a nitro group and an ethylsulfanyl moiety attached to a benzaldehyde structure, which influences its reactivity and biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for further investigation in treating infections caused by various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate | |
| Candida albicans | Significant | |
| Staphylococcus aureus | Potential |
2. Anticancer Properties
The anticancer potential of this compound has been explored in various cell lines. Notably, studies have shown that this compound can induce apoptosis in cancer cells, particularly breast cancer cell lines, through mechanisms involving caspase activation.
Case Study: Apoptosis Induction
- Objective : Assess the effects on breast cancer cell lines.
- Findings : Treatment with this compound resulted in increased activity of caspases-3 and -9, indicating activation of intrinsic apoptotic pathways (Si et al., 2018).
3. Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in mood disorders. Studies indicate that it may modulate serotonin receptor activity, which could translate into antidepressant-like effects.
| Receptor Type | Effect | Reference |
|---|---|---|
| Serotonin Receptors | Enhancement of activity | |
| Dopamine Receptors | Potential mood regulation |
The precise mechanism of action for this compound involves its binding to specific receptors or enzymes, altering their activity. This modulation leads to various biological effects depending on the target system.
Propriétés
IUPAC Name |
2-ethylsulfanyl-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-2-14-9-4-3-8(10(12)13)5-7(9)6-11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIVVWYUIJDPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















